molecular formula C11H17NO B14143171 2-(2,3-Dimethyl-phenoxy)-propylamine CAS No. 883531-80-4

2-(2,3-Dimethyl-phenoxy)-propylamine

Cat. No.: B14143171
CAS No.: 883531-80-4
M. Wt: 179.26 g/mol
InChI Key: MOAUQIVUTQTMNV-UHFFFAOYSA-N
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Description

2-(2,3-Dimethyl-phenoxy)-propylamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 3 positions, attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethyl-phenoxy)-propylamine typically involves the reaction of 2,3-dimethylphenol with an appropriate alkylating agent, followed by amination. One common method is the Williamson ether synthesis, where 2,3-dimethylphenol reacts with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form 2-(2,3-dimethylphenoxy)-propyl chloride. This intermediate is then treated with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethyl-phenoxy)-propylamine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-(2,3-Dimethyl-phenoxy)-propylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethyl-phenoxy)-propylamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dimethyl-phenoxy)-N-phenyl-acetamide
  • 2-(2,4-Dimethyl-phenoxy)-acetic acid
  • 2-(2,3-Dimethyl-phenoxy)-2-methyl-propionic acid

Uniqueness

2-(2,3-Dimethyl-phenoxy)-propylamine is unique due to its specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

883531-80-4

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-11(10(8)3)13-9(2)7-12/h4-6,9H,7,12H2,1-3H3

InChI Key

MOAUQIVUTQTMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)CN)C

Origin of Product

United States

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